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molecular formula C7H13NO2 B1289303 Ethyl 2-(cyclopropylamino)acetate CAS No. 71922-62-8

Ethyl 2-(cyclopropylamino)acetate

Cat. No. B1289303
M. Wt: 143.18 g/mol
InChI Key: VOZPZBSGYPGXEE-UHFFFAOYSA-N
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Patent
US06030972

Procedure details

Boc-N-Cyclopropylglycine was prepared from N-cyclopropylglycine ethyl ester, ethyl bromoacetate and cyclopropylamine (similar to J. W. Skiles et al., J. Med. Chem. 35 (1992) 641) and then converted under standard conditions into the Boc-protected form, then hydrolyzed with MeOH/2N NaOH and finally acidified with 1N HCl.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Boc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:10])[CH2:5][NH:6][CH:7]1[CH2:9][CH2:8]1)C.BrC[C:13]([O:15]CC)=[O:14].[CH:18]1(N)[CH2:20][CH2:19]1.Cl.[CH3:23]O>>[C:13]([N:6]([CH:7]1[CH2:8][CH2:9]1)[CH2:5][C:4]([OH:3])=[O:10])([O:15][C:20]([CH3:18])([CH3:19])[CH3:23])=[O:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CNC1CC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)N
Step Two
Name
Boc
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)N(CC(=O)O)C1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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